(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, ethoxy groups, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of Ethoxy Groups: Ethylation reactions are used to introduce ethoxy groups at specific positions on the benzo[d]thiazole ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the benzamide moiety is typically carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions.
Final Coupling: The final step involves coupling the iodinated benzamide with the ethoxy-substituted benzo[d]thiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodinated benzamide moiety, potentially converting the iodine to a hydrogen atom or another substituent.
Substitution: The iodine atom in the benzamide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer therapy and antimicrobial agents.
Industry
In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications allows for the tuning of its electronic and optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide exerts its effects is primarily through its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide: Lacks the additional ethoxyethyl group, which may affect its reactivity and binding properties.
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide: Substitution of methoxy groups instead of ethoxy groups, potentially altering its electronic properties and solubility.
Uniqueness
The presence of both ethoxy and ethoxyethyl groups in (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide provides a unique combination of steric and electronic effects, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHUBAIKOBRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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